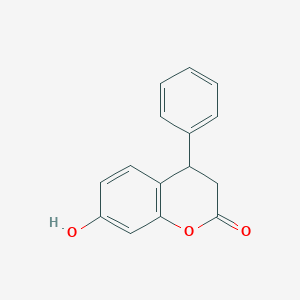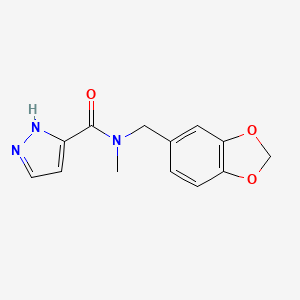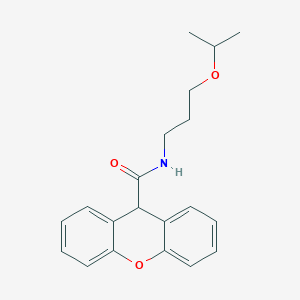![molecular formula C27H22N2O6 B5130171 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate, also known as ANPMA, is a chemical compound that has gained significant attention in the field of scientific research. ANPMA is a derivative of 2-naphthyl phenoxyacetate, which has been extensively studied for its biological activities. ANPMA has been synthesized through various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate inhibits the phosphorylation of IκBα, a key regulator of the NF-κB pathway, which leads to the inhibition of NF-κB activation. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate also inhibits the phosphorylation of ERK1/2 and JNK, which are key regulators of the MAPK pathway. The inhibition of these pathways leads to the inhibition of pro-inflammatory cytokine and chemokine production, as well as the induction of apoptosis in cancer cells and the inhibition of viral replication.
Biochemical and Physiological Effects:
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor activities. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has potential applications in the treatment of various diseases, including cancer and viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has several advantages for lab experiments, including its ease of synthesis and purification, its stability under various conditions, and its low toxicity. However, 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has some limitations for lab experiments, including its poor solubility in water and its limited availability. These limitations may affect the reproducibility of experiments and limit the scope of research.
Direcciones Futuras
There are several future directions for the study of 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate, including the investigation of its potential applications in the treatment of various diseases, the optimization of its synthesis method, and the development of analogs with improved biological activities. The investigation of the molecular mechanisms underlying the biological activities of 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate may also provide insights into the development of novel therapeutic agents. Overall, 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has significant potential for scientific research, and its study may lead to the development of new treatments for various diseases.
Métodos De Síntesis
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been synthesized through various methods, including the reaction of 2-naphthyl phenoxyacetic acid with acetic anhydride and 4-nitrobenzylamine in the presence of a catalyst. The reaction yields 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate as a yellow solid, which can be purified through recrystallization. Other methods of synthesis include the reaction of 2-naphthol with 4-nitrobenzyl chloride in the presence of a base, followed by the reaction of the resulting compound with phenoxyacetic acid in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has also been shown to induce apoptosis in cancer cells and inhibit the replication of viral particles. 1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has potential applications in the treatment of various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
[1-[acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-18(30)28-27(20-11-14-21(15-12-20)29(32)33)26-23-10-6-5-7-19(23)13-16-24(26)35-25(31)17-34-22-8-3-2-4-9-22/h2-16,27H,17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCBVQAAUZQMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)


![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)

![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)